molecular formula C6Cl2F8O2 B1305818 Octafluoroadipoyl chloride CAS No. 336-06-1

Octafluoroadipoyl chloride

Cat. No.: B1305818
CAS No.: 336-06-1
M. Wt: 326.95 g/mol
InChI Key: NGSYNEZFBAPQFK-UHFFFAOYSA-N
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Description

Octafluoroadipoyl chloride, also known as this compound, is a chemical compound composed of eight fluorine atoms covalently bonded to an adipoyl group. It is a colorless, volatile liquid with a pungent odor. It is a versatile reagent and is used in a variety of organic synthesis processes. It is also used in the production of pharmaceuticals and is used as a catalyst in the production of polymers.

Safety and Hazards

Octafluoroadipoyl chloride is a dangerous substance. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSYNEZFBAPQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379719
Record name Perfluoroadipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-06-1
Record name Perfluoroadipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluoroadipoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of octafluoroadipoyl chloride in the synthesis of fluorinated poly(amide urethane) block copolymers, and how does it contribute to the final material properties?

A1: this compound serves as a key building block in synthesizing the fluorinated "soft-block" polyamide segment of the copolymers []. It reacts with various fluorinated diamines, like N,N'-bis(2,2,3,3,3-pentafluoropropyl)-1,6-diaminohexane or N,N'-bis(1H,1H-perfluorooctyl)-1,6-diaminohexane, forming the repeating amide units in the polymer backbone.

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